Azalanstat: An In-depth Technical Guide on its Mechanism of Action
Azalanstat: An In-depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azalanstat (RS-21607) is a potent, orally active inhibitor of the enzyme lanosterol 14α-demethylase (CYP51A1), a critical component of the cholesterol biosynthesis pathway.[1][2] This technical guide provides a comprehensive overview of the molecular mechanism of action of Azalanstat, detailing its primary target, off-target effects, and the downstream consequences of its enzymatic inhibition. The document includes a compilation of available quantitative data, detailed descriptions of relevant experimental methodologies, and visualizations of the key signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.
Core Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase
Azalanstat's primary mechanism of action is the competitive inhibition of lanosterol 14α-demethylase, a cytochrome P450 enzyme essential for the conversion of lanosterol to cholesterol.[1][3] This enzyme catalyzes the removal of the 14α-methyl group from lanosterol, a key regulatory step in the post-squalene segment of the cholesterol biosynthesis pathway.[1] By binding to the active site of this enzyme, Azalanstat effectively blocks the progression of cholesterol synthesis.
Signaling Pathway
The inhibition of lanosterol 14α-demethylase by Azalanstat disrupts the normal cholesterol biosynthesis pathway, leading to the accumulation of the substrate, lanosterol, and a depletion of downstream sterols, including cholesterol.
Quantitative Data: Inhibition of Lanosterol 14α-Demethylase
| Parameter | Value | Species/System | Reference |
| Ki | 840 pM | Human, Rat, Hamster Hepatic Microsomes | [3] |
Off-Target Effects: Inhibition of Heme Oxygenase
Azalanstat has been shown to exhibit inhibitory activity against heme oxygenase-1 (HO-1) and heme oxygenase-2 (HO-2), enzymes responsible for the degradation of heme into biliverdin, free iron, and carbon monoxide. This represents a secondary pharmacological action that is distinct from its primary cholesterol-lowering mechanism.
Signaling Pathway
The inhibition of heme oxygenase by Azalanstat blocks the catabolism of heme, which can have various physiological consequences due to the accumulation of heme and the reduced production of its downstream products.
Quantitative Data: Inhibition of Heme Oxygenase
| Parameter | Value | Target | Reference |
| IC50 | 5.5 µM | HO-1 | [4] |
| IC50 | 24.5 µM | HO-2 | [4] |
In Vivo Efficacy
Studies in hamsters have demonstrated the cholesterol-lowering effects of Azalanstat in vivo. Oral administration of Azalanstat led to a dose-dependent reduction in serum cholesterol levels.
Quantitative Data: In Vivo Cholesterol Lowering
| Parameter | Value | Species | Administration | Reference |
| ED50 | 62 mg/kg | Hamster | Oral | [1] |
Experimental Protocols
Lanosterol 14α-Demethylase Inhibition Assay (General Description)
The inhibitory activity of Azalanstat on lanosterol 14α-demethylase is typically assessed using hepatic microsomes from various species (e.g., human, rat, hamster) as the enzyme source. A radiolabeled substrate, such as [³H]lanosterol, is incubated with the microsomes in the presence and absence of the inhibitor. The reaction is initiated by the addition of a cofactor, such as NADPH. Following incubation, the lipids are extracted, and the conversion of lanosterol to its demethylated products is quantified using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) coupled with a radioactivity detector. The inhibition constant (Ki) is then determined by analyzing the enzyme kinetics at various substrate and inhibitor concentrations.[3]
Heme Oxygenase Inhibition Assay (General Description)
The inhibitory effect of Azalanstat on heme oxygenase activity is determined by measuring the formation of bilirubin. The assay typically uses spleen microsomes as a source of HO-1 and brain microsomes for HO-2. The reaction mixture contains the microsomal preparation, hemin (the substrate), and a reducing system (e.g., NADPH, cytochrome P450 reductase). The reaction is initiated and incubated at 37°C. The formation of bilirubin is monitored spectrophotometrically by measuring the change in absorbance at specific wavelengths (e.g., 464-530 nm). The IC50 value is calculated from the dose-response curve of the inhibitor.
Clinical Development Status
The development of Azalanstat (RS-21607) for hyperlipidemia was discontinued. As of the latest available information, there are no active clinical trials, and no detailed results from any completed human studies have been made publicly available.
Conclusion
Azalanstat is a highly potent inhibitor of lanosterol 14α-demethylase, demonstrating significant cholesterol-lowering activity in preclinical models. Its well-defined primary mechanism of action, coupled with its off-target effects on heme oxygenase, provides a complex pharmacological profile. While its clinical development was halted, the detailed understanding of its mechanism of action remains valuable for the design and development of new therapeutic agents targeting cholesterol metabolism and other pathways involving cytochrome P450 enzymes. This guide serves as a comprehensive resource for researchers in this field, consolidating the available technical information on Azalanstat.
References
- 1. Azalanstat (RS-21607), a lanosterol 14 alpha-demethylase inhibitor with cholesterol-lowering activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azalanstat - Wikipedia [en.wikipedia.org]
- 3. Selective inhibition of mammalian lanosterol 14 alpha-demethylase by RS-21607 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
